molecular formula C23H22N2O2S B2826105 2-(4-Benzylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476284-78-3

2-(4-Benzylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2826105
CAS RN: 476284-78-3
M. Wt: 390.5
InChI Key: BPISHECOGHYYKU-UHFFFAOYSA-N
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Description

“2-(4-Benzylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound. It is available from suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of similar compounds, such as benzo[b]thiophene-2-carboxamide, has been analyzed in several studies . The proposed binding mode of some derivatives with STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involved three successive direct lithiations and a bromination reaction starting from thiophene .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of benzo[b]thiophene-2-carboxamide is 177.23 .

Scientific Research Applications

Heterocyclic Synthesis Applications

The compound has been utilized in the synthesis of various heterocyclic derivatives, demonstrating its flexibility as a precursor for producing biologically active molecules. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling with ethyl cyanoacetate or ethyl acetoacetate, leading to the production of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's utility in heterocyclic synthesis (Mohareb et al., 2004)[https://consensus.app/papers/thiophenylhydrazonoacetates-synthesis-mohareb/d9629e6cdf55542fa729bf7f2b5f056e/?utm_source=chatgpt].

Pharmacological Activities

Research has indicated that derivatives synthesized from the core compound exhibit significant pharmacological activities. A study highlighted the antiarrhythmic, serotonin antagonist, and antianxiety activities of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, demonstrating high activity compared to standard drugs (Amr et al., 2010)[https://consensus.app/papers/antiarrhythmic-serotonin-antagonist-antianxiety-amr/ea43191d149552d4ab2764e1c49acc01/?utm_source=chatgpt].

Antimicrobial and Antitumor Activities

Further applications include the development of compounds with antimicrobial and antitumor properties. Synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides revealed their potential as antimicrobial agents (Talupur et al., 2021)[https://consensus.app/papers/synthesis-characterization-evaluation-docking-studies-talupur/c41845d6ac8754bf9b73572da2a630bc/?utm_source=chatgpt]. Additionally, the synthesis of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents further showcases the therapeutic potential of compounds derived from this core structure (Radwan et al., 2009)[https://consensus.app/papers/synthesis-evaluation-5substituted-benzobthiophene-radwan/f4ce3e0d9a71590f9d6ad1c912f2728b/?utm_source=chatgpt].

Safety and Hazards

The safety data sheet for a similar compound, benzo[b]thiophene-2-carbonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-[(4-benzylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c24-21(26)20-18-8-4-5-9-19(18)28-23(20)25-22(27)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPISHECOGHYYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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